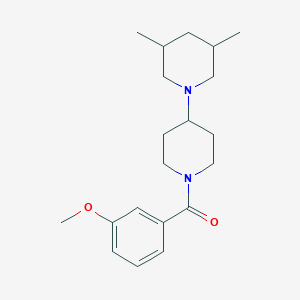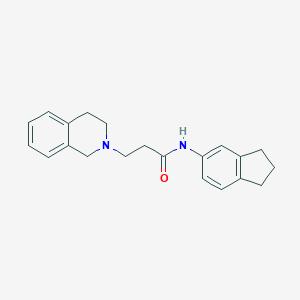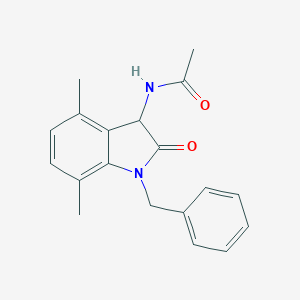![molecular formula C17H25FN2O2S B247213 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane, also known as JNJ-40411813, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of azepane compounds and has a unique chemical structure that makes it an interesting candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the activity of dopamine in the brain, which is thought to be involved in the development of psychotic symptoms. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane may also have an effect on other neurotransmitters, such as serotonin and glutamate, which are also involved in the development of psychiatric disorders.
Biochemical and Physiological Effects:
1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of dopamine in the brain, which is thought to be responsible for its antipsychotic effects. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane has been shown to increase the levels of certain neurotransmitters, such as glutamate, which may be involved in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane is its potent antipsychotic effects, which make it a promising candidate for the treatment of schizophrenia and other psychiatric disorders. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane has been shown to have a good safety profile and low toxicity, which makes it a promising candidate for further development.
However, one of the limitations of 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane is its relatively low selectivity for dopamine D2 receptors, which may limit its effectiveness in some patients. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane may have some side effects, such as sedation and weight gain, which may limit its use in some patients.
Direcciones Futuras
There are several future directions for research on 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane. One area of research is to investigate its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and depression. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Another area of research is to investigate the potential use of 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane in combination with other drugs, such as antipsychotics and antidepressants. This may help to improve its effectiveness and reduce the incidence of side effects.
Conclusion:
In conclusion, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has potent antipsychotic effects and has been investigated as a treatment for schizophrenia and other psychiatric disorders. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane has potential applications in the treatment of neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Métodos De Síntesis
The synthesis of 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane involves several steps, including the reaction of piperidine with 4-fluorobenzenesulfonyl chloride to form 1-[(4-Fluorophenyl)sulfonyl]piperidine. This intermediate is then reacted with 1-bromoazepane in the presence of a base to yield the final product, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane.
Aplicaciones Científicas De Investigación
1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have potent antipsychotic effects and has been investigated as a treatment for schizophrenia and other psychiatric disorders. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C17H25FN2O2S |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]azepane |
InChI |
InChI=1S/C17H25FN2O2S/c18-15-5-7-17(8-6-15)23(21,22)20-13-9-16(10-14-20)19-11-3-1-2-4-12-19/h5-8,16H,1-4,9-14H2 |
Clave InChI |
JJRAXOKJZQBTTH-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CCCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)
![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)

![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
![N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247160.png)
![5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)